molecular formula C11H16N4O B13093203 5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile

5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile

Cat. No.: B13093203
M. Wt: 220.27 g/mol
InChI Key: NRUQQVRBWKJCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl cyanoacetate with butylamine to form an intermediate, which is then cyclized with formamidine acetate to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production methods.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit key enzymes involved in nucleotide synthesis, thereby exerting its antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-butyl-6-methoxypyrimidine-4-carbonitrile
  • 5-Amino-2-butyl-6-ethoxypyrimidine-4-carboxamide
  • 5-Amino-2-butyl-6-ethoxypyrimidine-4-thiol

Uniqueness

5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 6-position and the nitrile group at the 4-position allows for diverse chemical modifications and potential interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

5-amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile

InChI

InChI=1S/C11H16N4O/c1-3-5-6-9-14-8(7-12)10(13)11(15-9)16-4-2/h3-6,13H2,1-2H3

InChI Key

NRUQQVRBWKJCDT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C(=N1)OCC)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.